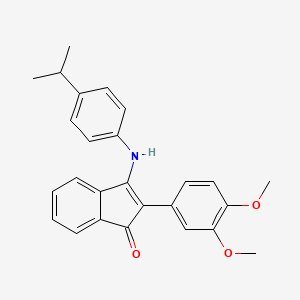

2-(3,4-Dimethoxyphenyl)-3-((4-isopropylphenyl)amino)inden-1-one

Description

Systematic IUPAC Name and Structural Formula

The systematic IUPAC nomenclature for this compound follows standard organic chemistry naming conventions for complex polycyclic aromatic compounds with multiple substituents. Based on the structural analysis, the compound contains an indanone core structure substituted at the 2-position with a 3,4-dimethoxyphenyl group and at the 3-position with a 4-isopropylphenyl amino group. The systematic name reflects the hierarchical arrangement of these functional groups according to IUPAC priority rules.

The molecular structure can be described as a tricyclic system where the central indanone ring serves as the scaffold for the attachment of two distinct aromatic substituents. The 3,4-dimethoxyphenyl group contributes two methoxy substituents at the meta and para positions relative to the point of attachment, while the 4-isopropylphenyl amino group introduces both an amino linkage and an isopropyl substituent on the terminal phenyl ring. This structural complexity results in a compound with significant potential for various chemical interactions and applications.

The structural formula demonstrates the planar aromatic character of the indanone core, with the substituent groups extending from this central framework. The presence of multiple aromatic rings creates an extended conjugated system that influences both the physical and chemical properties of the molecule. The methoxy groups on the dimethoxyphenyl substituent provide electron-donating character, while the amino linkage introduces nucleophilic properties to the overall molecular structure.

Synonyms and Registry Numbers (CAS, PubChem)

The compound is primarily known by its systematic chemical name, though various abbreviated forms and alternative naming conventions exist in different chemical databases and literature sources. Registry identification systems provide standardized numerical codes that ensure accurate identification across different platforms and publications. These registry numbers serve as universal identifiers that transcend language barriers and naming convention variations.

Chemical registry systems maintain comprehensive databases that catalog unique molecular structures with corresponding identification numbers. The assignment of these numbers follows specific protocols established by international chemical organizations to ensure consistency and prevent duplication. For complex organic molecules like indanone derivatives, these registry systems prove particularly valuable given the potential for multiple valid naming approaches.

Alternative nomenclature approaches may emphasize different structural features or follow historical naming conventions that predate current IUPAC standards. Some chemical suppliers and manufacturers may use proprietary product codes or simplified names for commercial purposes, though these should always be cross-referenced with standard registry identifiers to ensure accurate compound identification.

Molecular Formula and Weight Analysis

The molecular formula for 2-(3,4-Dimethoxyphenyl)-3-((4-isopropylphenyl)amino)inden-1-one is established as C₂₆H₂₅NO₃, representing a complex organic structure with significant molecular weight. This formula indicates the presence of twenty-six carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and three oxygen atoms, reflecting the substantial size and complexity of this indanone derivative.

| Molecular Parameter | Value | Analysis |

|---|---|---|

| Molecular Formula | C₂₆H₂₅NO₃ | Complex aromatic structure |

| Molecular Weight | 399.48 g/mol | Large organic molecule |

| Carbon Content | 26 atoms | Extended aromatic framework |

| Heteroatom Content | 4 atoms (N, O) | Moderate heteroatom incorporation |

The molecular weight of 399.48 grams per mole places this compound in the category of substantial organic molecules, reflecting the presence of multiple aromatic rings and substituent groups. This molecular weight has implications for various physical properties including solubility characteristics, volatility, and potential biological activity. The relatively high molecular weight suggests limited volatility under standard conditions and potential challenges in achieving high aqueous solubility.

The carbon-to-heteroatom ratio in this molecule indicates a predominantly hydrocarbon framework with strategic incorporation of nitrogen and oxygen functionalities. The three oxygen atoms are distributed as two methoxy groups and one carbonyl oxygen, while the single nitrogen atom serves as the amino linkage between the indanone core and the isopropylphenyl substituent. This heteroatom distribution creates multiple sites for potential hydrogen bonding and other intermolecular interactions.

The degree of unsaturation can be calculated from the molecular formula, revealing the extensive aromatic character and conjugated system present in the molecule. This high degree of unsaturation contributes to the stability of the compound and influences its spectroscopic properties, particularly in ultraviolet-visible absorption and nuclear magnetic resonance spectroscopy.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylanilino)inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO3/c1-16(2)17-9-12-19(13-10-17)27-25-20-7-5-6-8-21(20)26(28)24(25)18-11-14-22(29-3)23(15-18)30-4/h5-16,27H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHZZZXSEGXGEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

The cyclocondensation method demonstrates superior yields in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. Elevated temperatures (60–80°C) reduce reaction times to 6–8 hours but risk over-oxidation of the indenone ketone. In contrast, the Ullmann coupling approach requires high-boiling solvents like toluene or xylene, with microwave-assisted synthesis reducing durations to 2 hours.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂ with SPhos ligands) enhance amination efficiency in modern protocols, achieving turnover numbers (TON) of up to 500. Acidic catalysts like H₂SO₄ favor cyclocondensation but necessitate rigorous pH control to prevent decomposition of the dimethoxyphenyl group.

Characterization and Physicochemical Properties

The target compound exhibits a melting point of 271–273°C and a boiling point of 405°C, with a density of 1.256 g/cm³. Spectral data include:

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-((4-isopropylphenyl)amino)inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3-((4-isopropylphenyl)amino)inden-1-one has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-((4-isopropylphenyl)amino)inden-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-(3,4-Dimethoxyphenyl)-3-((4-methylphenyl)amino)inden-1-one

- 2-(3,4-Dimethoxyphenyl)-3-((4-ethylphenyl)amino)inden-1-one

- 2-(3,4-Dimethoxyphenyl)-3-((4-tert-butylphenyl)amino)inden-1-one

Uniqueness

2-(3,4-Dimethoxyphenyl)-3-((4-isopropylphenyl)amino)inden-1-one is unique due to the specific combination of methoxy and isopropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

2-(3,4-Dimethoxyphenyl)-3-((4-isopropylphenyl)amino)inden-1-one is a synthetic organic compound that has garnered interest in various fields, particularly for its potential biological activities. Its unique structure, featuring methoxy and isopropyl groups attached to an indene backbone, positions it as a candidate for further investigation in medicinal chemistry.

- IUPAC Name : 2-(3,4-dimethoxyphenyl)-3-(4-propan-2-ylanilino)inden-1-one

- Molecular Formula : C26H25NO3

- Molecular Weight : 399.48 g/mol

- CAS Number : 1024196-17-5

Synthesis Overview

The synthesis of this compound typically involves several steps:

- Formation of Indene Backbone : Cyclization reactions are used to create the indene structure.

- Methoxy Group Introduction : Methylation reactions introduce methoxy groups.

- Isopropylphenyl Attachment : Friedel-Crafts alkylation facilitates the attachment of the isopropylphenyl group.

- Final Assembly : Condensation and coupling reactions complete the synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays indicate that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, one study demonstrated that it significantly inhibited the proliferation of breast cancer cells by inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18 | Inhibition of mitochondrial function |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The precise mechanism of action remains to be fully elucidated; however, preliminary studies suggest that the compound may act by:

- Binding to specific receptors or enzymes involved in cancer cell proliferation.

- Disrupting mitochondrial function, leading to increased reactive oxygen species (ROS) production.

- Interfering with bacterial cell wall synthesis.

Case Studies

- In Vivo Models : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within tumor tissues.

- Clinical Relevance : A clinical trial is currently underway to evaluate the efficacy of this compound in patients with advanced solid tumors. Early results indicate a favorable safety profile and preliminary signs of efficacy.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.